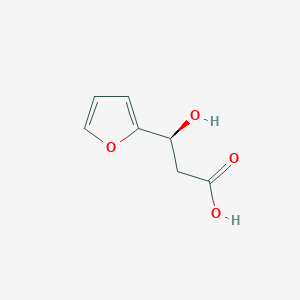![molecular formula C9H12 B13627433 2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)
2-Ethynylbicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylbicyclo[4.1.0]heptane is a unique organic compound characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring with an ethynyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynylbicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require mild temperatures and inert atmospheres to prevent unwanted side reactions. The cycloisomerization process is driven by the release of ring strain in the cyclopropane ring, making it a thermodynamically favorable reaction.
Industrial Production Methods: While specific industrial production methods for 2-ethynylbicyclo[41This would include optimizing the reaction conditions for larger volumes and ensuring the availability of high-purity catalysts and starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylbicyclo[4.1.0]heptane can undergo a variety of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynylbicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of ring strain and reactivity.
Medicine: Research into its derivatives for potential pharmaceutical applications.
Industry: Used in the synthesis of polymers and materials with unique properties
Mechanism of Action
The mechanism by which 2-ethynylbicyclo[4.1.0]heptane exerts its effects is primarily through its ability to undergo ring-opening reactions. The release of ring strain provides a driving force for these reactions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Bicyclo[4.1.0]heptane: Lacks the ethynyl group but shares the bicyclic structure.
Bicyclo[3.1.0]hexane: Smaller ring system with similar strain characteristics.
Norbornene (Bicyclo[2.2.1]hept-5-ene): Another strained bicyclic compound with different reactivity patterns
Uniqueness: 2-Ethynylbicyclo[4.1.0]heptane is unique due to the presence of the ethynyl group, which adds to its reactivity and potential for further functionalization. This makes it a valuable compound for synthetic chemists looking to explore new reaction pathways and develop novel materials .
Properties
Molecular Formula |
C9H12 |
|---|---|
Molecular Weight |
120.19 g/mol |
IUPAC Name |
2-ethynylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H12/c1-2-7-4-3-5-8-6-9(7)8/h1,7-9H,3-6H2 |
InChI Key |
SRLXZPYCFKLMHT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCCC2C1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



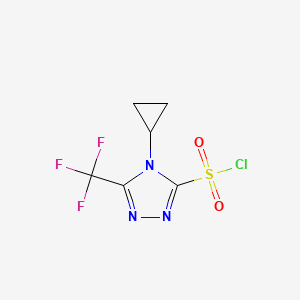
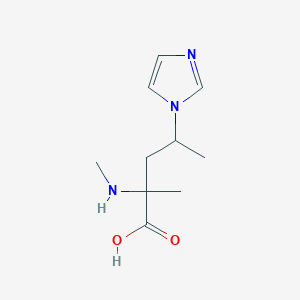
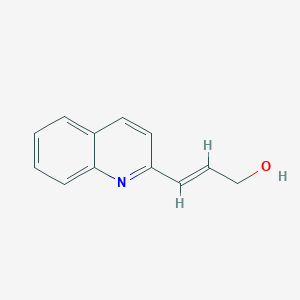
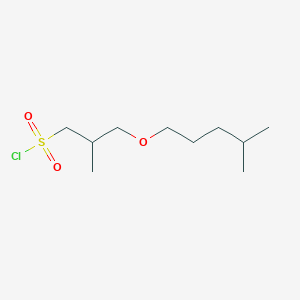
![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
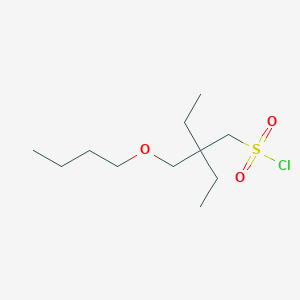
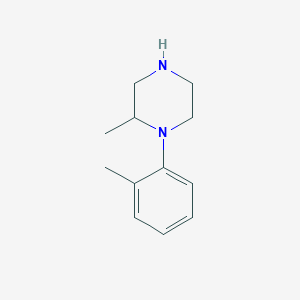
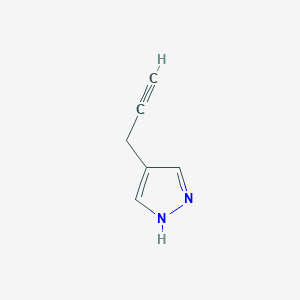
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
